molecular formula C15H24N2 B1229958 3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Cat. No.: B1229958
M. Wt: 232.36 g/mol
InChI Key: SKOLRLSBMUGVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aloperine can be synthesized through various chemical routes. One common method involves the extraction of aloperine from the leaves of Sophora alopecuroides L. using solvents such as ethanol or methanol . The extracted compound is then purified through techniques like column chromatography.

Industrial Production Methods: In industrial settings, aloperine is typically produced through large-scale extraction from Sophora alopecuroides L. plants. The process involves harvesting the plant material, drying it, and then using solvents to extract the alkaloid. The crude extract is further purified to obtain aloperine in its pure form .

Chemical Reactions Analysis

Types of Reactions: Aloperine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various aloperine derivatives with modified biological activities .

Scientific Research Applications

Aloperine has a wide range of scientific research applications:

Mechanism of Action

Aloperine exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Aloperine is unique among quinolizidine alkaloids due to its broad spectrum of biological activities. Similar compounds include:

Aloperine stands out due to its potent modulation of multiple biological processes and signaling pathways, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLRLSBMUGVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56293-29-9
Record name Aloperine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 2
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 3
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 4
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 5
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Reactant of Route 6
3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

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